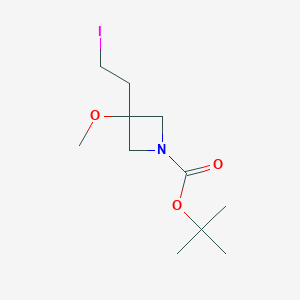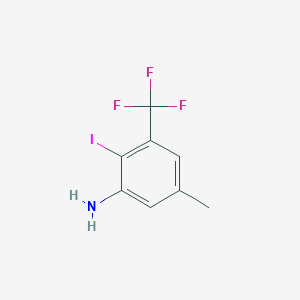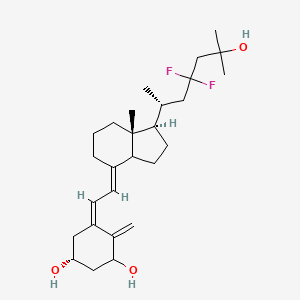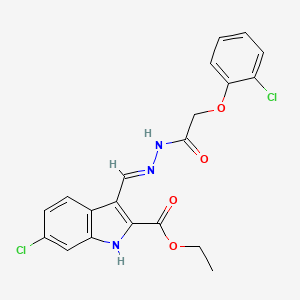
(2S)-3,3-Difluoro-2-methyl-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-Difluoro-2-methyl-azetidine typically involves the introduction of fluorine atoms into the azetidine ring. One common method is the fluorination of a suitable azetidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-Difluoro-2-methyl-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluoro-ketones or carboxylic acids.
Reduction: Formation of difluoro-alkanes.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3,3-Difluoro-2-methyl-azetidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioisostere
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its fluorinated structure can enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Fluorinated azetidines can be incorporated into polymers to improve their thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2S)-3,3-Difluoro-2-methyl-azetidine involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-Difluoro-2-methyl-pyrrolidine: A five-membered ring analog with similar fluorination.
(2S)-3,3-Difluoro-2-methyl-piperidine: A six-membered ring analog with similar fluorination.
(2S)-3,3-Difluoro-2-methyl-aziridine: A three-membered ring analog with similar fluorination.
Uniqueness
(2S)-3,3-Difluoro-2-methyl-azetidine is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. The strain in the azetidine ring can lead to higher reactivity compared to its five- and six-membered analogs. Additionally, the specific positioning of the fluorine atoms can enhance its interaction with biological targets, making it a valuable compound in drug discovery and materials science.
Properties
Molecular Formula |
C4H7F2N |
|---|---|
Molecular Weight |
107.10 g/mol |
IUPAC Name |
(2S)-3,3-difluoro-2-methylazetidine |
InChI |
InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3/t3-/m0/s1 |
InChI Key |
KKGBXWWINMKIKP-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1C(CN1)(F)F |
Canonical SMILES |
CC1C(CN1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)




![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)


![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)





